molecular formula C20H24N4O2S B12121598 1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- CAS No. 881441-04-9

1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-

Cat. No.: B12121598
CAS No.: 881441-04-9
M. Wt: 384.5 g/mol
InChI Key: CWESIDCOHLBEIP-UHFFFAOYSA-N
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Description

1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- is a complex organic compound that belongs to the class of imidazothiadiazines This compound is characterized by its unique structure, which includes a butanone group, a methylphenyl group, and an imidazothiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- typically involves multi-step organic reactions. The starting materials often include 4-methylacetophenone and thiourea, which undergo a series of condensation and cyclization reactions under controlled conditions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the imidazothiadiazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazothiadiazine ring is known to interact with proteins, potentially inhibiting or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Acetophenone, 4’-methyl-
  • 1-Butanone, 2-methyl-1-phenyl-

Comparison: 1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]- is unique due to its imidazothiadiazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

881441-04-9

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[1-butanoyl-6-methyl-3-(4-methylphenyl)imidazo[4,5-e][1,3,4]thiadiazin-5-yl]butan-1-one

InChI

InChI=1S/C20H24N4O2S/c1-5-7-16(25)23-14(4)21-18-20(23)27-19(15-11-9-13(3)10-12-15)22-24(18)17(26)8-6-2/h9-12H,5-8H2,1-4H3

InChI Key

CWESIDCOHLBEIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(=NC2=C1SC(=NN2C(=O)CCC)C3=CC=C(C=C3)C)C

Origin of Product

United States

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